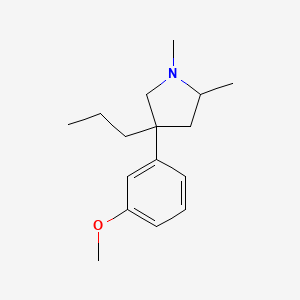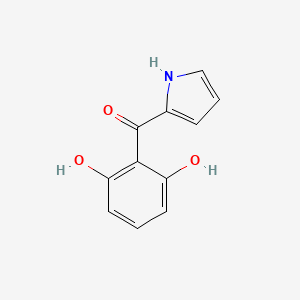
2-oxo-2H-chromen-7-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that combines the structural features of isoindoline, propionic acid, and chromene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through the reaction of phthalic anhydride with ammonia or an amine.
Attachment of Propionic Acid: The isoindoline derivative is then reacted with a propionic acid derivative under acidic or basic conditions to form the propionic acid moiety.
Coupling with Chromene: Finally, the propionic acid derivative is esterified with a chromene derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-6-YL ESTER: Similar structure but with a different position of the chromene moiety.
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-8-YL ESTER: Another positional isomer with the chromene moiety at a different location.
Uniqueness
The uniqueness of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its isomers and analogs.
特性
分子式 |
C20H13NO6 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
(2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H13NO6/c22-17-8-6-12-5-7-13(11-16(12)27-17)26-18(23)9-10-21-19(24)14-3-1-2-4-15(14)20(21)25/h1-8,11H,9-10H2 |
InChIキー |
ZJVVQMICDZNTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)







![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
